molecular formula C13H10O3S B6399357 2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% CAS No. 1261962-16-6

2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95%

Cat. No. B6399357
CAS RN: 1261962-16-6
M. Wt: 246.28 g/mol
InChI Key: QKCDLMUBRRPVOS-UHFFFAOYSA-N
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Description

2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid (2-FMTB) is a chemical compound with a molecular formula of C11H9O2S. It is a white crystalline solid that has a melting point of approximately 105°C and a boiling point of approximately 302°C. 2-FMTB is used as an intermediate in the synthesis of organic compounds, and is also used in a variety of scientific research applications.

Scientific Research Applications

2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% has a variety of scientific research applications. It is used in the synthesis of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as 2-formylthiophene and 5-formylthiophene-2-carboxylic acid. In addition, it is used as a catalyst in the synthesis of other molecules, such as polythiophene and polythiophene derivatives.

Mechanism of Action

2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% is a reagent that is used in the synthesis of organic compounds. It acts as an electrophile, meaning that it can react with electron-rich molecules and form covalent bonds. The reaction of 2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% with electron-rich molecules involves the transfer of electrons from the electron-rich molecule to the 2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% molecule, forming a covalent bond.
Biochemical and Physiological Effects
2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% is not known to have any biochemical or physiological effects. As it is used primarily as a reagent in the synthesis of organic compounds, it is not expected to interact with biological systems.

Advantages and Limitations for Lab Experiments

2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% is an effective reagent for synthesizing organic compounds in the laboratory. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be obtained from many suppliers. One limitation of 2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% is that it is not soluble in water, so it must be used in anhydrous solvents.

Future Directions

The future of 2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% is promising. It can be used in the synthesis of a wide variety of organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, it can be used as a catalyst in the synthesis of other molecules, such as polythiophene and polythiophene derivatives. It can also be used in the synthesis of other compounds, such as 2-formylthiophene and 5-formylthiophene-2-carboxylic acid. Finally, it can be used as a reagent in the synthesis of other compounds, such as 2-formylthiophene and 5-formylthiophene-2-carboxylic acid.

Synthesis Methods

2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid, 95% can be synthesized through a two-step process. The first step involves reacting 5-formylthiophene-2-carboxylic acid with methyl magnesium bromide in anhydrous diethyl ether. The second step involves treating the product of the first reaction with 6-methylbenzoic acid in anhydrous tetrahydrofuran, followed by aqueous workup and crystallization.

properties

IUPAC Name

2-(5-formylthiophen-2-yl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-3-2-4-10(12(8)13(15)16)11-6-5-9(7-14)17-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCDLMUBRRPVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689493
Record name 2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-16-6
Record name 2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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